3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one
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Overview
Description
3-METHYL-5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1,3-thiazolidine-2-thione with an appropriate aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-METHYL-5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-(3-METHYL-2-THIENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
3-METHYL-5-[(Z)-2-(3-METHYL-1,3-THIAZOLAN-2-YLIDEN)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2OS3 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H12N2OS3/c1-11-5-6-15-8(11)4-3-7-9(13)12(2)10(14)16-7/h3-4H,5-6H2,1-2H3/b7-3-,8-4- |
InChI Key |
YRAITSLXYUIERB-VHOZIDCHSA-N |
Isomeric SMILES |
CN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)C |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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